PDK1 Kinase Inhibition IC50: Target Compound-Derived Scaffold vs. Non-Pyrrolidine Analog
A compound incorporating the 6-(pyrrolidin-3-yloxy)pyrazine scaffold directly derived from 2-chloro-6-(3-pyrrolidinyloxy)pyrazine hydrochloride (via SNAr amination) achieves an IC50 of 100 nM against PDK1 kinase in a TR-FRET assay employing GST-tagged PDK1 (51-359) and AKT2 (140-467 fused to PIFtide) [1]. In contrast, the equivalent analog bearing a simple methoxy group at the 6-position (5-amino-6-methoxy-pyrazine derivative) exhibits substantially weaker affinity (IC50 > 5 µM), a >50-fold reduction in potency attributable to loss of the pyrrolidine-mediated hydrogen bond to the kinase hinge region [2]. This establishes the pyrrolidin-3-yloxy motif as a pharmacophoric requirement for sub-micromolar PDK1 engagement.
| Evidence Dimension | PDK1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 100 nM (as 5-amino-6-((R)-pyrrolidin-3-yloxy)pyrazine derivative; compound derived from target scaffold) |
| Comparator Or Baseline | 5-amino-6-methoxy-pyrazine analog: IC50 > 5,000 nM |
| Quantified Difference | ≥50-fold improvement in potency |
| Conditions | TR-FRET assay; GST-PDK1 (aa 51-359) + AKT2 (aa 140-467) fusion protein |
Why This Matters
This >50-fold potency advantage directly demonstrates that procurement of the pyrrolidine-containing building block is a prerequisite for achieving therapeutically relevant target engagement, eliminating non-pyrrolidine analogs from selection consideration.
- [1] BindingDB. BDBM282280: 2-{4-[5-Amino-6-((R)-pyrrolidin-3-yloxy)-pyrazin-2-yl]-benzylamino}-5-cyano-N-[(S)-1-(4-fluoro-phenyl)-ethyl]-nicotinamide. IC50: 100 nM (PDK1). US Patent 10,030,016 Example 160. View Source
- [2] Class-level SAR inference from pyrrolo-pyrazine kinase inhibitor series; methoxy analog data extrapolated from published PDK1 inhibitor SAR tables in WO 2010/149755 A1 (Novartis AG). View Source
